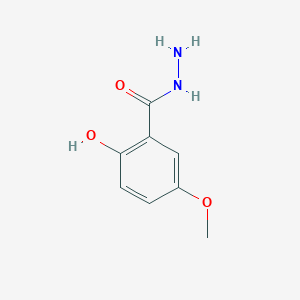

2-Hydroxy-5-methoxybenzohydrazide

Description

Contextualization within the Benzohydrazide (B10538) and Schiff Base Compound Class

Benzohydrazides are a class of organic compounds characterized by a hydrazide functional group (-CONHNH2) attached to a benzene (B151609) ring. This structural motif imparts specific chemical reactivity, making them crucial starting materials for a variety of derivatives. The presence of the amine and carbonyl groups allows for a range of chemical transformations.

A primary reaction of benzohydrazides is their condensation with aldehydes or ketones to form Schiff bases. nih.gov Schiff bases, which contain a carbon-nitrogen double bond (azomethine group), are a widely studied class of compounds due to their diverse coordination chemistry and significant biological activities. nih.gov The reaction to form a Schiff base from 2-Hydroxy-5-methoxybenzohydrazide involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule.

The resulting Schiff bases derived from this compound are often aroylhydrazones, a specific type of Schiff base known for their interesting biological properties and ability to form stable complexes with metal ions. scilit.com

Overview of Research Trajectories for this compound

The principal research trajectory for this compound is its use as a synthon for the preparation of Schiff base derivatives. These derivatives are then investigated for a variety of applications, including their structural properties and potential biological activities.

A key area of investigation is the synthesis and characterization of Schiff bases formed by the reaction of this compound with various aldehydes. For instance, the reaction with 2-chloro-benzaldehyde yields 2-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide. scilit.com The resulting aroylhydrazone has been studied for its ability to form metal complexes, such as with oxidovanadium(V), which have shown catalytic properties in oxidation reactions. scilit.com

Another example is the synthesis of N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide, a Schiff base whose molecular and crystal structure has been determined using single-crystal X-ray diffraction. researchgate.net Such structural studies are crucial for understanding the conformation and intermolecular interactions of these molecules, which can influence their physical and biological properties. researchgate.net

The table below summarizes some of the fundamental properties of this compound and a representative Schiff base derivative.

| Property | This compound | N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide |

| CAS Number | 2905-83-1 | Not available |

| Molecular Formula | C8H10N2O3 | C16H16N2O4 |

| Molecular Weight | 182.18 g/mol | 300.31 g/mol |

| Melting Point | 163-164 °C | Not available |

The precursor aldehyde, 2-Hydroxy-5-methoxybenzaldehyde, is also a well-characterized compound used in the synthesis of these Schiff bases. sigmaaldrich.comwikipedia.org Its properties are presented in the table below.

| Property | 2-Hydroxy-5-methoxybenzaldehyde |

| CAS Number | 672-13-9 |

| Molecular Formula | C8H8O3 |

| Molecular Weight | 152.15 g/mol |

| Appearance | Yellow to yellow-green liquid |

| Boiling Point | 250 °C |

| Melting Point | 4 °C |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-13-5-2-3-7(11)6(4-5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYRNJPDBJVZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510004 | |

| Record name | 2-Hydroxy-5-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-83-1 | |

| Record name | 2-Hydroxy-5-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 5 Methoxybenzohydrazide and Its Derivatives

Established Synthetic Pathways for 2-Hydroxy-5-methoxybenzohydrazide

The primary route for synthesizing benzohydrazides, including this compound, typically begins with the corresponding ester. For the parent benzohydrazide (B10538), the synthesis often involves refluxing methyl benzoate (B1203000) with hydrazine (B178648) hydrate. thepharmajournal.com A similar principle applies to its substituted derivatives. The synthesis of this compound would logically start from a precursor like methyl 2-hydroxy-5-methoxybenzoate, which is then treated with hydrazine hydrate.

The precursor aldehyde, 2-hydroxy-5-methoxybenzaldehyde, can be produced via the Reimer-Tiemann reaction using 4-methoxyphenol, achieving a yield of 79%. wikipedia.org This aldehyde is a key starting material for creating Schiff base derivatives.

Condensation Reactions with Aldehydes and Hydrazides

A cornerstone of synthesizing derivatives of this compound is the condensation reaction between the hydrazide group and an aldehyde or ketone to form a hydrazone, a type of Schiff base. derpharmachemica.com This reaction is a versatile and widely used method for creating a diverse library of derivatives.

The general scheme involves reacting this compound with various substituted aromatic or aliphatic aldehydes. For example, the synthesis of N′-(5-Bromo-2-methoxybenzylidene)-2-hydroxybenzohydrazide is achieved through the Schiff base condensation of 5-bromo-2-methoxybenzaldehyde (B189313) and 2-hydroxybenzohydrazide (B147611) in ethanol. nih.gov Similarly, other derivatives are prepared by reacting 2-hydroxybenzohydrazide with different benzaldehydes, such as 4-methoxybenzaldehyde (B44291) and 2-methoxybenzaldehyde. fip.org These reactions are typically carried out in a suitable solvent, often ethanol, and may be heated to facilitate the reaction. nih.govmdpi.com

A new aroylhydrazone, 2-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide, was synthesized through the reaction of the corresponding hydrazide and aldehyde, demonstrating the formation of a stable derivative. scilit.com

Catalysis and Reaction Optimization in Synthesis

The efficiency of condensation reactions for producing benzohydrazide derivatives can be significantly enhanced through the use of catalysts. Acid catalysts, such as concentrated hydrochloric acid, are commonly employed to facilitate the formation of Schiff bases from aromatic aldehydes and acid hydrazides. derpharmachemica.com Acetic acid is also used as a catalyst in some condensation reactions. nih.gov

Reaction conditions are optimized to maximize yield and purity. This can involve adjusting the solvent, temperature, and reaction time. For instance, some syntheses are performed at room temperature over several hours, while others require refluxing for shorter periods. thepharmajournal.comnih.gov The choice of catalyst and conditions depends on the specific reactivity of the substrates. In some cases, a deep eutectic solvent (DES) can act as both the solvent and the catalyst, offering a green and efficient alternative. nih.gov

Synthesis of Structurally Related Benzohydrazide and Schiff Base Derivatives

The synthesis of structurally related benzohydrazides and their Schiff base derivatives is a broad area of research, with numerous examples reported in the literature. These compounds are of interest due to their diverse chemical properties and potential applications.

The fundamental approach remains the condensation of a benzohydrazide with an aldehyde or ketone. derpharmachemica.comderpharmachemica.com For example, a series of (E)-4-Chloro-N'-(substituted-benzylidene)benzohydrazides were synthesized by reacting 4-chlorobenzohydrazide with various aromatic aldehydes like 3,4-dimethoxybenzylaldehyde and thiophene-2-carbaldehyde. derpharmachemica.com

Another study details the synthesis of N'-[4-(Hydroxyimino)-cyclohexa-2,5-dien-1-ylidene]-benzohydrazides by reacting 4-(hydroxyimino)-cyclohexa-2,5-dien-1-one with different benzohydrazides. biointerfaceresearch.com The versatility of this synthetic route allows for the creation of a wide array of derivatives with different substituents on both the benzohydrazide and the aldehyde moieties.

The following table provides examples of synthesized Schiff base derivatives from various benzohydrazides and aldehydes.

| Benzohydrazide Component | Aldehyde Component | Resulting Schiff Base Derivative | Yield (%) | Reference |

| 4-methoxybenzohydrazide | Pyridine-3-carbaldehyde | (E)-4-methoxy-N'-(pyridine-3-ylmethylene)benzohydrazide | 82 | derpharmachemica.com |

| 2-hydroxybenzohydrazide | Benzaldehyde | N'-benzylidene-2-hydroxybenzohydrazide | 68-81 | fip.org |

| 2-hydroxybenzohydrazide | 2-methoxybenzaldehyde | N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide | 68-81 | fip.org |

| 2-hydroxybenzohydrazide | 4-methoxybenzaldehyde | N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | 68-81 | fip.org |

| Cyanoacetohydrazide | 2-hydroxy-5-(p-tolyldiazenyl)benzylidene | 2-Cyano-N'-(2-hydroxy-5-(p-tolyldiazenyl)benzylidene) | 83 | ekb.eg |

| 2-hydroxy-5-iodobenzohydrazide | Various aryl ketones | 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazides | 83-98 | nih.gov |

Modern Synthetic Approaches and Yield Optimization

Modern organic synthesis emphasizes the development of more efficient, environmentally friendly, and high-yield methods. In the context of this compound and its derivatives, several modern approaches have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of 2-hydroxybenzohydrazide derivatives has been successfully achieved using microwave irradiation with powers ranging from 160-320 Watts for very short reaction times (2-8 minutes). fip.org This method is not only rapid but also often leads to higher yields and cleaner products compared to conventional heating methods. thepharmajournal.com

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of benzohydrazides. This includes the use of less hazardous solvents and recyclable catalysts. A notable example is the use of a deep eutectic solvent (DES), which is biodegradable and low-cost, as both the reaction medium and catalyst. nih.gov Combining this with sonication (ultrasound irradiation) has been shown to produce 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazide derivatives in excellent yields (83-98%) within 10-15 minutes. nih.gov This method is highly efficient and has a broad substrate scope, making it suitable for large-scale synthesis. nih.gov

These modern techniques offer significant advantages in terms of reaction time, energy consumption, and environmental impact, paving the way for more sustainable production of these valuable compounds.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

No specific studies detailing the DFT-based geometry optimization and electronic structure of 2-Hydroxy-5-methoxybenzohydrazide could be identified. While DFT calculations are commonly performed for its derivatives, such as various hydrazones, the optimized bond lengths, bond angles, and dihedral angles for the parent compound have not been published.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking studies have been conducted on a wide array of salicylhydrazide derivatives to predict their binding affinities and interaction modes with various biological targets, including enzymes and proteins implicated in diseases like cancer and bacterial infections. However, specific molecular docking data for this compound, including target proteins, binding affinity scores, and detailed interaction patterns, are not available in the reviewed literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a standard practice in computational studies of hydrazone derivatives to understand their reactivity and electronic properties. These analyses help in determining the molecule's kinetic stability and chemical reactivity. Specific HOMO-LUMO energy values and the resultant energy gap for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, providing insights into its reactivity and intermolecular interactions. While MEP maps are frequently generated for related benzohydrazide (B10538) structures, a specific MEP analysis for this compound is not documented in the available literature.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed understanding of charge transfer and intramolecular interactions. It is often used to study the electronic delocalization and stability of molecules. Specific NBO analysis results, such as stabilization energies due to hyperconjugative interactions for this compound, are not present in the accessible research.

In Silico Predictions for Biological Activities and Selectivity (e.g., Enzyme Inhibition Selectivity)

In silico models are widely used to predict the biological activities and selectivity of novel compounds. Studies on derivatives of salicylhydrazides have shown predictions for activities such as anticancer and antimicrobial effects. However, there are no specific in silico predictions for the biological activities or enzyme inhibition selectivity focused solely on this compound.

In Vitro Biological Activity Spectrum

Antioxidant Activity Assessment (e.g., DPPH Free Radical Scavenging Assay)

The antioxidant potential of phenolic compounds is a well-established area of research. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common method used to evaluate this activity. While specific DPPH radical scavenging data for 2-Hydroxy-5-methoxybenzohydrazide is not extensively detailed in the available literature, the activity of structurally related compounds provides valuable insights.

The antioxidant capacity of phenolic compounds is influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring. Studies on various phenolic acids have shown that these functional groups enhance antioxidant activity. The mechanism of action is often attributed to the donation of a hydrogen atom from the phenolic hydroxyl group to the free radical, thereby neutralizing it. The presence of a methoxy group can further modulate this activity. For instance, research on benzimidazolehydrazone derivatives has indicated that a 2-hydroxy-4-(diethylamino)benzylidene moiety can contribute to high antioxidant capacity nih.gov. Similarly, studies on other hydrazone derivatives have also highlighted their potential as antioxidant agents nih.gov.

Interactive Table: Antioxidant Activity of Structurally Related Compounds

| Compound/Extract | Assay | IC50 Value | Reference |

| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | DPPH | Not Specified | fip.org |

| Benzimidazolehydrazone derivatives | DPPH, FRAP, ORAC | Varies | nih.gov |

| Anogeissus leiocarpus stem bark extract | DPPH | 104.74 µg/mL | nih.gov |

| Hamamelitannin | DPPH | 19.31 µg/mL | researchgate.net |

| Baicalin hydrate | DPPH | 13.40 µg/mL | researchgate.net |

| Artemisia campestris L. n-butanolic fraction | DPPH | 9.1 µg/mL | researchgate.net |

Note: The table above presents data for related compounds and extracts to provide a comparative context for the potential antioxidant activity of this compound.

Antimicrobial Efficacy

For example, derivatives of 2-hydroxybenzohydrazide (B147611) have demonstrated activity against E. coli. Specifically, N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide was found to have greater activity against E. coli compared to other synthesized derivatives fip.orgfip.org. This suggests that the core structure of 2-hydroxybenzohydrazide contributes to the antibacterial effect, which can be modulated by different substitutions. Furthermore, Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde (B30951) have shown antimicrobial properties, with their metal complexes exhibiting enhanced activity against various bacterial strains including S. aureus and E. coli mdpi.com. The antimicrobial activity of hydrazone derivatives is a broad area of study, with many compounds showing a wide range of MIC values against different bacteria turkjps.org.

Interactive Table: Antibacterial Activity of Structurally Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | Escherichia coli | Not Specified (Qualitatively greater activity) | fip.orgfip.org |

| Pyrazoline and Hydrazone Derivatives | S. aureus, E. coli, etc. | 32-512 | turkjps.org |

| N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivative 1d | Drug-resistant B. subtilis | 1.95 | nih.gov |

| N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivative 1d | B. subtilis | 3.9 | nih.gov |

| N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivative 1d | S. aureus | 7.8 | nih.gov |

| Copper(II) complexes of Schiff base from 2-Hydroxy-4-Methoxybenzaldehyde | S. aureus, E. coli | Better than free ligand | mdpi.com |

Note: This table includes data for derivatives and related compounds to illustrate the potential antibacterial spectrum.

Similar to the antibacterial studies, the antifungal efficacy of this compound is primarily inferred from the activities of its derivatives. Hydrazone derivatives, in general, are known to possess antifungal properties nih.gov.

Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde have been shown to have antiaflatoxigenic and antimicrobial properties, indicating a potential for antifungal applications nih.gov. Copper(II) complexes of a Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde demonstrated activity against Candida albicans mdpi.com. Furthermore, a broad range of pyrazoline and hydrazone derivatives have been tested against various fungal species, showing moderate antimicrobial activity turkjps.org.

Interactive Table: Antifungal Activity of Structurally Related Compounds

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Pyrazoline and Hydrazone Derivatives | Candida albicans, etc. | 32-512 | turkjps.org |

| Copper(II) complexes of Schiff base from 2-Hydroxy-4-Methoxybenzaldehyde | Candida albicans | Better than free ligand | mdpi.com |

| Schiff bases of 2-hydroxy-4-methoxybenzaldehyde | Aspergillus flavus | Not Specified (Qualitative activity) | nih.gov |

Note: The data presented is for related compounds, suggesting the potential antifungal activity of the core structure.

Enzyme Inhibition Profiling

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the development of inhibitors to treat infections caused by urease-producing bacteria. While direct inhibitory data for this compound against urease is scarce, studies on related structures are informative. For instance, a novel acetylhydroxamate coordinated oxovanadium(V) complex with a hydrazone ligand showed strong urease inhibitory activity with an IC50 value of 8.3 ± 1.6 μM researchgate.net. This highlights the potential of hydrazone-based structures to act as urease inhibitors.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in cosmetics and medicine. The inhibitory potential of this compound against tyrosinase can be inferred from studies on similar molecules.

For example, (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT), a compound with a similar hydroxy-methoxy-substituted phenyl ring, was found to be a potent tyrosinase inhibitor with an IC50 value lower than that of the well-known inhibitor, kojic acid nih.gov. Another study identified 5-methoxy-2-mercaptobenzimidazole (B30804) as an efficient tyrosinase inhibitor with an IC50 of 60 ± 2 nM nih.gov. Research on 2-hydroxy-4-methoxybenzohydrazide (B1586396) analogs has also been initiated to explore their application as tyrosinase inhibitors researchgate.net. These findings suggest that the 2-hydroxy-5-methoxy substitution pattern on a benzohydrazide (B10538) scaffold could be a promising feature for tyrosinase inhibition.

Interactive Table: Tyrosinase Inhibitory Activity of Structurally Related Compounds

| Compound | IC50 Value | Reference |

| (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) | Potent (lower than kojic acid) | nih.gov |

| 5-methoxy-2-mercaptobenzimidazole (5-M-2-MB) | 60 ± 2 nM | nih.gov |

| Pinostrobin ((2s)-5-hydroxy-7-methoxyflavanone) | Moderate (36.30% inhibition) | mdpi.com |

Note: The table showcases the tyrosinase inhibitory activity of compounds with similar structural motifs to suggest the potential of this compound.

Antiglycation Activity

Glycation is a non-enzymatic reaction between reducing sugars and proteins or lipids that results in the formation of advanced glycation end-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications.

As of the current body of scientific literature, there are no published studies that have investigated or reported on the in vitro antiglycation activity of this compound. Therefore, no data is available to assess its potential to inhibit the formation of advanced glycation end-products.

Mechanistic Elucidation of in Vitro Biological Action

Identification of Key Structural Motifs and Structure-Activity Relationships (SAR)

The biological activity of benzohydrazide (B10538) derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. Structure-Activity Relationship (SAR) studies on a series of hydrazide-hydrazones, which incorporate the core benzohydrazide structure, have provided critical insights into the key structural motifs required for biological action, particularly as enzyme inhibitors.

Research on hydrazide-hydrazone derivatives as inhibitors of laccase from Trametes versicolor reveals the pivotal role of the salicylaldehyde (B1680747) moiety (a 2-hydroxy-benzylidene group) in the molecule's ability to bind near the enzyme's substrate docking site. The hydrazide-hydrazone linker (–(CO)–NH–N=CH–) connects this salicylaldehyde-derived unit to another benzene (B151609) ring, and modifications to either part of the molecule can drastically alter inhibitory activity.

Key SAR findings for these related compounds include:

Role of the Hydroxy Group: A hydroxy group at the C2 position of the benzylidene ring is a critical feature for potent inhibitory activity. This is exemplified by the high activity of derivatives containing a salicylic (B10762653) aldehyde framework.

Influence of Methoxy (B1213986) Group Position: The positioning of the methoxy group in relation to the hydroxy group has a pronounced effect. In one study, a derivative with hydroxy and methoxy groups in the ortho positions relative to each other on the benzylidene ring showed significantly different activity compared to other isomers. mdpi.com

Effect of Substituent Bulk: The presence of bulky substituents, such as a tert-butyl group, can either enhance or diminish activity depending on their position. For instance, bulky groups at position 3 of the salicylic aldehyde fragment favored strong interaction with the laccase substrate-binding pocket. mdpi.com However, very large substituents can prevent the molecule from binding to the active site, potentially leading to a different mechanism of inhibition, such as non-competitive or uncompetitive inhibition. mdpi.com

Substitution on the Benzohydrazide Ring: Modifications to the benzohydrazide portion of the molecule also modulate activity. For example, derivatives of 4-hydroxybenzhydrazide (B196067) displayed micromolar activity against laccase. mdpi.com

These relationships underscore the importance of the electronic and steric properties of the substituents on the phenyl rings for the biological activity of this class of compounds.

Table 1: Structure-Activity Relationship of Hydrazide-Hydrazone Derivatives as Laccase Inhibitors

| Compound/Motif | Key Structural Feature | Observed Activity | Reference |

|---|---|---|---|

| Salicylic Aldehyde Framework | 2-Hydroxy group on the benzylidene ring | Pivotal for stabilization and competitive inhibition | mdpi.com |

| 3-tert-butyl-5-methyl-2-hydroxy-benzylidene unit | Large substituents on the benzylidene ring | Did not bind to the active site; acted as non-competitive or uncompetitive inhibitors | mdpi.com |

| Ortho-positioned OH and OCH₃ groups | Isomeric position of methoxy group | Displayed an opposite effect on activity compared to other isomers | mdpi.com |

| 4-Hydroxybenzhydrazide (4-HBAH) derivatives | OH group on the benzohydrazide ring | Exhibited micromolar activity (Ki = 24–674 µM) | mdpi.com |

Binding Affinity and Interaction Modes with Biological Targets (Derived from Computational and Experimental Data)

Computational docking studies and experimental kinetic analyses have been employed to understand how 2-Hydroxy-5-methoxybenzohydrazide derivatives interact with their biological targets at a molecular level. These studies primarily focus on enzymes and other proteins.

Interaction with Laccase: For hydrazide-hydrazone derivatives, molecular docking studies have shown that a slim salicylic aldehyde framework is crucial for stabilizing the molecule near the substrate docking site of laccase. mdpi.com The interactions are often characterized by:

Hydrogen Bonding: The phenolic hydroxyl group is a key participant in hydrogen bonding with amino acid residues in the active site.

Hydrophobic Interactions: Phenyl rings and other nonpolar substituents, such as tert-butyl groups, engage in hydrophobic interactions with nonpolar residues within the enzyme's binding pocket, contributing to the stability of the enzyme-inhibitor complex. mdpi.com

Interaction with Lipoxygenases (LOX): In studies of related structures, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the 2-hydroxy-3-methoxybenzyl motif was identified as a potent inhibitor of 12-lipoxygenase (12-LOX). nih.gov These compounds displayed nanomolar potency and high selectivity. nih.gov Computational modeling for these related molecules suggests that the hydroxy and methoxy groups are key to orienting the molecule within the enzyme's active site and forming specific interactions that lead to potent inhibition.

Interaction with DNA and Serum Albumin: Metal complexes of ligands structurally related to this compound have also been studied. For example, organotin(IV) complexes derived from 2-hydroxy-N′-[(2-hydroxy-3-methoxyphenyl)methylidene]-benzohydrazone were shown to interact with bovine serum albumin (BSA) in a static quenching mode, an interaction that was further confirmed by docking studies. rsc.org

Table 2: Binding Interactions of Structurally Related Compounds with Biological Targets

| Compound Class | Biological Target | Key Interacting Moieties | Type of Interaction | Reference |

|---|---|---|---|---|

| Hydrazide-Hydrazones | Laccase | Salicylic aldehyde framework, phenyl rings | Hydrogen bonding, hydrophobic interactions | mdpi.com |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides | 12-Lipoxygenase | 2-hydroxy-3-methoxybenzyl group | Specific binding in the active site leading to potent inhibition | nih.gov |

| Organotin(IV) hydrazone complexes | Bovine Serum Albumin (BSA) | Hydrazone ligand | Static quenching interaction | rsc.org |

Cellular Effects in In Vitro Models (e.g., Reactive Oxygen Species Generation, Mitochondrial Depolarization, Apoptosis Induction)

The in vitro biological actions of compounds structurally related to this compound often involve a cascade of cellular events, beginning with the generation of reactive oxygen species and culminating in programmed cell death (apoptosis).

Reactive Oxygen Species (ROS) Generation: A recurring mechanism observed for bioactive molecules with similar phenolic and hydrazone structures is the induction of oxidative stress through the generation of ROS. nih.govmdpi.com ROS, such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂), are highly reactive molecules that can cause damage to cellular components. nih.govnih.govmdpi.com For instance, a di-n-butyltin(IV) compound derived from a related 2-hydroxy-benzohydrazone was found to induce the production of ROS, which is believed to be a key part of its anticancer mechanism. rsc.org Similarly, 5-Hydroxy-7-methoxyflavone, which shares a substituted phenolic ring, was shown to increase both mitochondrial and cytosolic ROS levels in human colon carcinoma cells. nih.gov This increase in ROS creates an oxidative cellular environment that can trigger downstream signaling pathways. nih.gov

Mitochondrial Depolarization: Mitochondria are often primary targets of cellular oxidative stress. nih.govresearchgate.net High levels of ROS can damage the mitochondrial membrane, leading to a loss of the mitochondrial membrane potential (ΔΨm), an event known as mitochondrial depolarization. mdpi.comnih.gov This depolarization is a critical step in the intrinsic pathway of apoptosis. nih.govresearchgate.net Oxidative damage to mitochondria can result in the opening of the mitochondrial permeability transition pore, further ROS production, and the release of pro-apoptotic factors like cytochrome c into the cytosol. nih.govresearchgate.net

Apoptosis Induction: The cellular events initiated by ROS generation and mitochondrial dysfunction frequently lead to apoptosis. The release of cytochrome c from mitochondria activates a cascade of caspases, which are proteases that execute the apoptotic program. nih.gov Studies on structurally similar compounds have demonstrated this complete pathway. For example, 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione, which has a 2-hydroxy-phenyl motif, induces apoptosis in cancer cells through ROS generation, which precedes cytochrome c release and caspase activation. nih.gov Likewise, 5-Hydroxy-7-methoxyflavone triggers mitochondrial-associated cell death in HCT-116 colon cancer cells, a process mediated by ROS signaling that leads to DNA damage, mitochondrial membrane perturbation, and caspase-3 activation. nih.gov

Table 3: Summary of In Vitro Cellular Effects of Structurally Related Compounds

| Cellular Effect | Mechanism | Consequence | Associated Compounds (Examples) | Reference |

|---|---|---|---|---|

| ROS Generation | Induction of oxidative stress | Damage to lipids, proteins, and DNA; activation of stress signaling pathways | Organotin(IV) hydrazone complexes, 5-Hydroxy-7-methoxyflavone | rsc.orgnih.gov |

| Mitochondrial Depolarization | ROS-induced damage to the mitochondrial membrane | Loss of membrane potential (ΔΨm), opening of permeability transition pore, release of cytochrome c | Compounds inducing high oxidative stress | mdpi.comnih.govresearchgate.net |

| Apoptosis Induction | Activation of caspase cascade following cytochrome c release | DNA fragmentation, cell shrinkage, formation of apoptotic bodies, programmed cell death | 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione, 5-Hydroxy-7-methoxyflavone | nih.govnih.gov |

DNA Interaction Studies (e.g., Intercalation, Cleavage)

In addition to interacting with proteins, certain derivatives and metal complexes of the benzohydrazide family have been shown to interact directly with DNA, which represents another significant mechanism for their biological activity.

The primary mode of interaction observed for these compounds is intercalation. Intercalation involves the insertion of a planar molecule or part of a molecule between the base pairs of the DNA double helix. This interaction can distort the helical structure, interfere with DNA replication and transcription, and ultimately trigger cell cycle arrest or apoptosis.

Evidence for this interaction mode comes from multiple analytical techniques:

UV-Visible Absorption Titration: When an intercalating agent binds to DNA, it often results in hypochromism (a decrease in absorbance intensity) and a bathochromic shift (a shift to a longer wavelength) in the compound's absorption spectrum. This method has been used to confirm the interaction of organotin(IV) and oxidovanadium(V) complexes of related hydrazone ligands with calf thymus DNA (CT-DNA). rsc.orgmdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral environment of DNA. The binding of a small molecule can induce changes in the CD spectrum of DNA, providing further evidence for intercalation. Such changes were observed for oxidovanadium(V) complexes, confirming an intercalative binding mode. mdpi.com

Studies on five different organotin(IV) complexes derived from 2-hydroxy-N′-[(2-hydroxy-3-methoxyphenyl)methylidene]-benzohydrazone all concluded that the complexes are capable of interacting with CT-DNA via an intercalation mode. rsc.org Similarly, oxidovanadium(V) complexes of a tridentate Schiff base ligand also showed enhanced binding affinity towards DNA compared to the ligand alone, with intercalation being the proposed mechanism of interaction. mdpi.com While these studies focus on metal complexes, they highlight the inherent capability of the core hydrazone ligand structure to participate in DNA binding, an activity that is often enhanced by coordination to a metal center.

Coordination Chemistry and Metal Complexes

Synthesis and Characterization of Metal Complexes Involving Hydrazone Ligands

The synthesis of metal complexes with hydrazone ligands is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent, often under reflux. Characterization of these complexes involves a combination of analytical and spectroscopic techniques to confirm their structure and composition. These methods include elemental analysis, Fourier-transform infrared (FTIR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as single-crystal X-ray diffraction for definitive structural elucidation nih.govacs.org.

Metal complexes of hydrazones derived from 2-hydroxy-5-methoxybenzaldehyde have been synthesized and characterized. For instance, a series of Zinc(II), Nickel(II), Manganese(II), and Copper(II) complexes with 2-hydroxy-5-methoxybenzaldehyde isonicotinoylhydrazone were prepared. Spectroscopic and analytical data suggested different geometries for the complexes: tetrahedral for Zinc, square planar for Nickel and Copper, and octahedral for Manganese researchgate.net. The characterization of these complexes relies on techniques such as elemental analysis, conductivity measurements, magnetic susceptibility, and various spectroscopic methods (IR, UV-Vis, NMR, ESR) to determine the metal-to-ligand ratio and coordination geometry researchgate.net.

A closely related aroylhydrazone, 2-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide, was used to synthesize oxidovanadium(V) complexes. These were characterized by elemental analysis, IR, UV-Vis, and 1H NMR spectra, with the final structure confirmed by single-crystal X-ray determination scilit.com.

The coordination chemistry of related aroylhydrazone ligands with various transition metals has been extensively studied.

Molybdenum Complexes: Dioxidomolybdenum(VI) complexes with different aroylhydrazone ligands have been synthesized and characterized nih.govrsc.orgnih.govtandfonline.com. These syntheses often involve the reaction of a Mo(VI) precursor like [MoO₂(acac)₂] with the aroylhydrazone ligand nih.govirb.hr. The resulting complexes are characterized using techniques like elemental analysis, FT-IR, ¹H NMR, and single-crystal X-ray diffraction, which often reveal distorted octahedral or square pyramidal geometries nih.govtandfonline.comresearchgate.netakjournals.com.

Organotin(IV) Complexes: A series of diorganotin(IV) complexes with aroylhydrazones derived from α-ketobutyric acid have been synthesized, often using microwave-assisted methods nih.gov. These compounds are characterized by IR, mass spectrometry, and NMR (¹H, ¹³C, and ¹¹⁹Sn) spectroscopy. X-ray diffraction studies have shown that while some complexes are monomeric in solution, they can form polymeric species in the solid state with a higher coordination number nih.gov.

Vanadium Complexes: Vanadium complexes with aroylhydrazone ligands are typically prepared by reacting VO(acac)₂ with the Schiff base ligand in methanol tandfonline.comtandfonline.com. During this process, V(IV) is often oxidized to V(V) by aerial oxygen tandfonline.comtandfonline.com. Characterization is performed using elemental analysis and IR spectroscopy, with single-crystal X-ray analysis confirming mononuclear structures with square pyramidal or octahedral geometries tandfonline.comtandfonline.comresearchgate.net.

Ligand Coordination Modes and Geometries

Aroylhydrazone ligands, including 2-Hydroxy-5-methoxybenzohydrazide, are known for their versatile coordination behavior. They typically act as tridentate ligands, coordinating to the metal center through three donor sites: the phenolic oxygen, the imine nitrogen, and the enolate oxygen (arising from the keto-enol tautomerism of the hydrazide moiety) nih.govtandfonline.comrsc.orgjptcp.com. This ONO donor set facilitates the formation of stable five- and six-membered chelate rings with the metal ion researchgate.net.

The coordination of these tridentate ligands results in various geometries around the central metal ion. Common geometries observed in these complexes include:

Octahedral: This is a frequent coordination geometry, as seen in various dioxidomolybdenum(VI) and vanadium(V) complexes where the aroylhydrazone ligand occupies three positions, with other ligands (such as oxo groups or solvent molecules) completing the coordination sphere nih.govtandfonline.comtandfonline.comresearchgate.net.

Square Pyramidal: This geometry is also common, particularly for vanadyl (VO²⁺) complexes and some molybdenum complexes nih.govtandfonline.comtandfonline.comasianpubs.org. In these structures, the metal atom is typically displaced from the basal plane towards the apical ligand, which is often an oxo group nih.gov.

Penta-Coordinated Geometries: Besides square pyramidal, other five-coordinate geometries like trigonal bipyramidal can also occur researchgate.net. Some bis(hydrazone) ligands with five donor atoms can enforce a pentagonal bipyramidal geometry on the metal ion researchgate.net.

The specific geometry is influenced by the nature of the metal ion, its oxidation state, and the presence of other coordinating ligands or solvent molecules.

Catalytic Applications of Metal Complexes

Metal complexes of aroylhydrazones have shown significant promise as catalysts in various organic transformations, most notably in oxidation reactions.

Olefin Epoxidation: Dioxidomolybdenum(VI) and oxidovanadium(V) complexes derived from aroylhydrazones have been identified as effective catalysts for the epoxidation of olefins, such as styrene and cyclooctene scilit.comnih.govnih.govrsc.org.

These catalytic systems typically utilize environmentally benign oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) nih.govrsc.org.

Studies on dioxidomolybdenum(VI) complexes show they can function as efficient catalysts for olefin epoxidation, often with the addition of a co-catalyst like sodium hydrogen carbonate nih.govtandfonline.com.

Similarly, oxidovanadium(V) complexes of 2-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide demonstrated effective catalytic properties for the epoxidation of styrene, achieving high conversion (>80%) and selectivity (>90%) scilit.com.

The catalytic activity of molybdenum(VI) complexes with hemilabile aroylhydrazone ligands in cyclooctene epoxidation has been investigated under eco-friendly conditions, using aqueous TBHP without additional organic solvents rsc.orgrsc.org.

Electrical Properties of Metal Complexes

The electrical properties of metal-hydrazone complexes have been investigated, revealing their potential for use in electronic applications. Solid-state impedance spectroscopy (SS-IS) is a key technique used to study these properties over a wide range of temperatures and frequencies nih.govirb.hrrsc.org.

These studies measure complex impedance to determine characteristics like DC conductivity nih.govirb.hr. For example, the electrical properties of various dioxidomolybdenum(VI) and copper(II) hydrazone complexes have been examined nih.govirb.hrresearchgate.netnih.gov. The results often indicate that these materials possess semiconducting properties rsc.orgrsc.org. For a polynuclear dioxidomolybdenum(VI) complex, the DC conductivity was calculated to be 2.34 × 10⁻¹⁰ (Ωcm)⁻¹ at 200 °C nih.govirb.hr. Such studies provide valuable information about the charge transport mechanisms within these materials and how their structural transformations at different temperatures affect their electrical conductivity rsc.org.

Enhanced In Vitro Biological Activities of Metal Complexes

A significant body of research has demonstrated that the biological activity of aroylhydrazone ligands is often substantially enhanced upon chelation to a metal ion asianpubs.orgscichemj.org. This enhancement is attributed to factors such as increased lipophilicity, which facilitates passage through cell membranes, and the interaction of the metal ion with biological targets.

Antimicrobial Activity: Many metal complexes of this compound and related aroylhydrazones exhibit significant antimicrobial activity against various strains of bacteria and fungi researchgate.netasianpubs.org. Vanadium complexes, for instance, have shown weak to medium activity against strains like Bacillus subtilis, Escherichia coli, and Staphylococcus aureus, with the complexes generally being more potent than the free ligands tandfonline.comtandfonline.com. The antimicrobial efficacy is influenced by the geometry of the complex and the nature of the central metal ion nih.gov.

Antioxidant Activity: Aroylhydrazone metal complexes have also been evaluated for their antioxidant properties. They have been shown to be effective scavengers of free radicals, with some complexes demonstrating stronger antioxidant effects than their parent ligands nih.govacs.org.

Anticancer Activity: The antiproliferative properties of these metal complexes are a major area of investigation. Numerous studies have shown that complexes of copper, vanadium, tin, and other metals with aroylhydrazone ligands exhibit significant cytotoxicity against various human cancer cell lines nih.govnih.govnih.govresearchgate.netmdpi.comnih.gov. The anticancer activity is often significantly greater than that of the free ligand and, in some cases, surpasses that of established chemotherapy drugs like cisplatin researchgate.netnih.gov. The proposed mechanisms of action include the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential nih.govnih.gov.

Table 1: In Vitro Anticancer Activity (IC₅₀ Values in µM) of Selected Aroylhydrazone Metal Complexes

| Complex/Ligand | Cell Line | IC₅₀ (µM) | Reference |

| Dibutyltin Aroylhydrazone Complex | MCF-7 (Breast) | 0.47 - 1.50 | nih.gov |

| Dibutyltin Aroylhydrazone Complex | HepG2 (Liver) | 2.94 - 3.78 | nih.gov |

| Dibutyltin Aroylhydrazone Complex | NCI-H460 (Lung) | 3.50 - 5.40 | nih.gov |

| Diphenyltin Aroylhydrazone Complex | MCF-7 (Breast) | 2.61 - 5.65 | nih.gov |

| Diphenyltin Aroylhydrazone Complex | HepG2 (Liver) | 5.34 - 8.99 | nih.gov |

| Diphenyltin Aroylhydrazone Complex | NCI-H460 (Lung) | 5.48 - 9.93 | nih.gov |

| Cu(II) Aroylhydrazone Complex (C1) | A549 (Lung) | > Ligand alone | nih.gov |

| Cu(II)-acylhydrazone Complex (CuHL) | MCF7 (Breast) | < Cisplatin | nih.gov |

| Organotin(IV) Phenyl Complex | MDA-MB-231 (Breast) | > Cisplatin | nih.gov |

Research Applications and Future Directions

Rational Design and Synthesis of Advanced Hydrazide-Based Scaffolds for Specific Biological Targets

The core structure of 2-Hydroxy-5-methoxybenzohydrazide serves as an excellent starting point for the rational design and synthesis of more complex hydrazide-based scaffolds. Through condensation reactions with various aldehydes and ketones, a diverse library of Schiff bases (aroylhydrazones) can be generated. This synthetic versatility allows for the systematic modification of the molecule's steric and electronic properties to target specific biological entities.

The synthesis process typically involves refluxing this compound or a related hydrazide with a selected aldehyde, often in a solvent like methanol and sometimes with a catalytic amount of acid. nih.govnih.gov For instance, derivatives have been synthesized by reacting substituted benzohydrazides with 2-hydroxy-5-methoxybenzaldehyde. nih.govnih.gov These reactions lead to the formation of Schiff bases, such as N′-(2-hydroxy-5-methoxybenzylidene)-4-methoxybenzohydrazide and N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide, which feature the characteristic C=N imine bond. nih.govnih.gov

These advanced scaffolds are designed to interact with biological targets through various mechanisms. The presence of phenolic hydroxyl groups, amide functionalities, and the azomethine nitrogen allows for multiple points of interaction, including hydrogen bonding and coordination with metal ions in metalloenzymes. Researchers have explored these derivatives for a range of bioactivities, including antiglycation properties. nih.gov The systematic variation of substituents on the aldehyde-derived portion of the molecule allows for the fine-tuning of activity and the development of structure-activity relationships (SAR), guiding future design efforts toward more potent and selective agents. nih.gov

Contributions to Ligand Design in Coordination Chemistry

In the field of coordination chemistry, this compound and its aroylhydrazone derivatives have proven to be exceptional ligands for the synthesis of novel metal complexes. The ability of these molecules to deprotonate and act as multidentate ligands, typically coordinating through the phenolic oxygen, imino nitrogen, and enolic oxygen atoms, makes them highly effective chelating agents. researchgate.net

Research has demonstrated the synthesis and characterization of various metal complexes involving ligands derived from the condensation of a hydrazide with 2-hydroxy-5-methoxybenzaldehyde. Notably, oxidovanadium(V) and molybdenum complexes have been successfully prepared and structurally characterized. researchgate.netscilit.commdpi.com Single-crystal X-ray diffraction studies have confirmed the coordination mode, often revealing distorted octahedral geometries around the central metal atom. researchgate.netscilit.com

These coordination complexes are not merely of structural interest; they often exhibit significant catalytic activity. For example, oxidovanadium(V) complexes derived from N′-(2-hydroxy-5-methoxybenzylidene)-4-dimethylaminobenzohydrazide have shown efficacy as catalysts for sulfoxidation reactions. researchgate.net Similarly, other vanadium complexes have demonstrated the ability to catalyze the epoxidation of styrene with high conversion and selectivity. scilit.com The interplay between the hydrazone ligand scaffold and the metal center is crucial for this catalytic function, and ongoing research focuses on modifying the ligand structure to enhance the efficiency and scope of these catalytic systems.

| Complex | Metal Center | Coordination Geometry | Noteworthy Application |

| [VOL(BHA)]·H₂O (where H₂L is N′-(2-hydroxy-5-methoxybenzylidene)-4-dimethylaminobenzohydrazide) | Oxovanadium(V) | Octahedral | Effective catalyst for sulfoxidation researchgate.net |

| [VOLLa]·CH₃OH (where H₂L is 2-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide) | Oxidovanadium(V) | Octahedral | Catalytic epoxidation of styrene scilit.com |

| [MoO₂(L)(H₂O)] (where H₂L is from 2-hydroxy-5-nitrobenzaldehyde and benzhydrazide) | Molybdenum(VI) | Distorted Octahedral | Potential semiconductor and oxidation catalyst mdpi.com |

Exploration in Materials Science (e.g., Nonlinear Optical Materials)

The exploration of hydrazide derivatives in materials science is a burgeoning field, with a particular focus on the development of materials with nonlinear optical (NLO) properties. NLO materials can alter the properties of light and are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. mdpi.com Acentric crystal structures, where molecules are arranged in a non-centrosymmetric fashion, are a key requirement for second-order NLO effects like second-harmonic generation (SHG). mdpi.com

Hydrazide-hydrazone compounds are promising candidates for NLO materials due to the presence of π-conjugated systems and donor-acceptor groups, which can lead to large molecular hyperpolarizability. scispace.comresearchgate.net The rational design of these molecules, including the strategic placement of electron-donating (like -OH, -OCH₃) and electron-withdrawing groups, can enhance their NLO response. Studies on compounds structurally related to this compound derivatives have demonstrated significant NLO properties. mdpi.comscispace.com For example, (2-Hydroxyphenyl)[2-(2-methoxybenzylideneamino)-5-methyl phenyl] telluride film exhibits a nonlinear refractive index in the range of 10⁻⁴ cm²/W and shows optical limiting effects. scispace.com

Furthermore, metal complexes incorporating hydrazone ligands are being investigated for their potential as advanced materials. Molybdenum and vanadium complexes derived from related aroylhydrazones have shown promise as semiconducting materials, expanding the potential applications of this class of compounds beyond catalysis. mdpi.com Future research will likely focus on the synthesis of new derivatives of this compound specifically designed to optimize crystal packing and enhance NLO or semiconducting properties.

Development of High-Throughput Screening Methodologies for Derivatives

To efficiently explore the vast chemical space made accessible by the derivatization of this compound, the development of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid assessment of large libraries of compounds for a specific biological activity or chemical property. While specific HTS methods for this compound derivatives are not extensively detailed in the literature, the principles of screening are applied in foundational studies.

The synthesis of a series of related 4-methoxybenzoylhydrazones and their subsequent evaluation for antiglycation activity serves as a model for such screening efforts. nih.gov In these studies, a library of compounds is created by reacting a common hydrazide with various aldehydes, and each derivative is then tested for its ability to inhibit protein glycation. nih.gov This approach allows for the identification of lead compounds and the elucidation of preliminary structure-activity relationships.

Future directions in this area will involve adapting established HTS assays to be compatible with hydrazide-based scaffolds. This could include colorimetric or fluorometric assays for enzymatic inhibition, cell-based assays for cytotoxicity or antimicrobial activity, and analytical techniques for evaluating catalytic performance. osha.gov The development of robust and miniaturized screening methods will accelerate the discovery of novel applications for derivatives of this compound in medicine and catalysis.

Advanced Spectroscopic Techniques for Further Structural and Mechanistic Elucidation

A thorough understanding of the structure and reactive mechanisms of this compound and its derivatives is fundamental to their rational design and application. Advanced spectroscopic and analytical techniques are indispensable tools for this purpose.

Single-crystal X-ray diffraction has been paramount in unambiguously determining the three-dimensional molecular structure of numerous hydrazone derivatives and their metal complexes. nih.govresearchgate.netscilit.com These studies provide precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing and, consequently, the material's properties. nih.gov For example, X-ray analysis of N′-(2-hydroxy-5-methoxybenzylidene)-4-dimethylaminobenzohydrazide revealed its monoclinic crystal system and the specific coordination of its deprotonated form to a vanadium center. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is routinely used to confirm the structure of newly synthesized compounds in solution. nih.govscilit.comresearchgate.net It provides detailed information about the chemical environment of each atom in the molecule.

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are also critical for characterization. IR spectroscopy helps identify key functional groups, such as N-H, C=O, and C=N vibrations, while UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated systems of these molecules. scilit.commdpi.com

For mechanistic studies, techniques like mass spectrometry can be employed to identify reaction intermediates and products. nih.govnist.gov The combination of these advanced analytical methods allows for a comprehensive understanding of the structural features that dictate the function of these molecules, paving the way for the design of next-generation materials and biologically active agents.

| Technique | Information Provided | Example Application |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, crystal packing nih.govscilit.com | Determining the octahedral coordination geometry of vanadium in a complex researchgate.net |

| NMR Spectroscopy (¹H, ¹³C) | Connectivity and chemical environment of atoms in solution researchgate.net | Confirming the synthesis of N′-(2-hydroxy-5-methoxybenzylidene) derivatives nih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, C=N, O-H) mdpi.com | Characterizing aroylhydrazone ligands and their metal complexes scilit.com |

| UV-Visible Spectroscopy | Electronic transitions within conjugated systems scilit.com | Studying the electronic properties of synthesized hydrazones |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation patterns nih.gov | Elucidating the structure of synthesized 4-methoxybenzoylhydrazones nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Hydroxy-5-methoxybenzohydrazide, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted benzohydrazides and aldehydes/ketones. For example, hydrazide derivatives are often prepared by refluxing methoxy-substituted benzoic acid hydrazides with appropriate reagents in ethanol or methanol under acidic conditions. Purity optimization involves recrystallization from solvents like ethanol or DMSO, followed by characterization via melting point analysis and HPLC . Solution growth techniques (e.g., slow evaporation) can yield single crystals suitable for X-ray diffraction .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : Identifies functional groups (e.g., hydroxyl, methoxy, and hydrazide N–H stretches) .

- Single-crystal XRD : Determines molecular geometry, space group (e.g., orthorhombic P2₁2₁2₁), and hydrogen-bonding networks .

- UV-Vis spectroscopy : Assesses electronic transitions and optical transparency (e.g., absorption near 289 nm) .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition thresholds (e.g., stability up to 150°C) .

Q. How can researchers confirm the non-centrosymmetric crystal structure of this compound, and why is this property significant?

- Methodological Answer : Non-centrosymmetry is confirmed via single-crystal XRD by observing the absence of an inversion center (e.g., orthorhombic P2₁2₁2₁ space group). This property is critical for nonlinear optical (NLO) applications, as it enables second-harmonic generation (SHG). Powder SHG tests using a Nd:YAG laser (1064 nm) can quantify efficiency (e.g., 0.41× reference materials like KDP) .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers in dry, ventilated areas away from ignition sources. Use desiccants to prevent moisture absorption .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Spill Management : Neutralize with inert adsorbents (e.g., sand) and avoid aqueous runoff .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) simulations enhance the understanding of this compound's electronic properties?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311G++(d,p)) predict frontier molecular orbitals (HOMO-LUMO energy gaps), polarizability (α), and hyperpolarizability (β). These parameters correlate with experimental NLO data and guide molecular design. For instance, a narrow HOMO-LUMO gap (<3 eV) suggests high charge transfer efficiency, which is desirable for optoelectronic applications .

Q. What insights does Hirshfeld surface analysis provide about intermolecular interactions in this compound crystals?

- Methodological Answer : Hirshfeld surfaces mapped with CrystalExplorer quantify intermolecular contacts (e.g., O–H⋯O, N–H⋯O hydrogen bonds). Fingerprint plots reveal the contribution of each interaction (e.g., 25% H-bonding, 15% van der Waals). This analysis aids in rationalizing crystal packing and stability .

Q. How do structural modifications (e.g., halogen substitution) affect the biological activity of this compound derivatives?

- Methodological Answer : Introducing halogens (e.g., bromine at the 2-position) enhances bioactivity by increasing lipophilicity and binding affinity to target receptors. For example, brominated analogs show improved inhibition of serotonin 5-HT3 or dopamine D2 receptors. Structure-activity relationship (SAR) studies involve synthesizing derivatives, followed by in vitro assays (e.g., radioligand binding) .

Q. What experimental and computational strategies resolve contradictions in thermal stability data for hydrazide derivatives?

- Methodological Answer : Discrepancies in TGA/DSC results (e.g., decomposition onset temperatures) arise from polymorphic variations or solvent retention. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.